REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[CH:12]2)=[CH:7][CH:6]=1.[Li+].[OH-].Cl>C1COCC1>[N:11]1([C:8]2[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:20])=[O:2])=[CH:6][CH:7]=2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1 |f:1.2|
|
Name
|
|
Quantity
|
0.535 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)N1C=NC2=C1C=CC=C2)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 3 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
A solid precipitates
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |